2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazinone family, a class of nitrogen-rich heterocycles known for diverse biological activities. Its structure features a pyrazolo[1,5-a]pyrazinone core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-methoxybenzyl group at position 3. These methoxy substituents enhance electron density and may influence solubility, metabolic stability, and receptor-binding interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-27-17-7-4-15(5-8-17)14-24-10-11-25-19(22(24)26)13-18(23-25)16-6-9-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUGWKFDFZKOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This pyrazolo[1,5-a]pyrazin derivative features a complex structure that may contribute to various biological activities, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H21N3O4, with a molecular weight of 391.427 g/mol. The structural features include two methoxy groups and a pyrazinone core, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:
- MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value of 3.79 µM.
- NCI-H460 (lung cancer) : Demonstrated an IC50 of 42.30 µM.
- SF-268 (brain cancer) : Showed a TGI of 12.50 µM .
These findings suggest that similar pyrazolo compounds may exert cytotoxic effects on tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Pyrazolo derivatives have also been investigated for their anti-inflammatory properties. The presence of methoxy groups in the structure is believed to enhance the compound's ability to modulate inflammatory pathways. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Corticotropin-Releasing Factor Receptor Antagonism : Similar compounds have been identified as CRF1 antagonists, potentially offering anxiolytic and antidepressant effects .
- Inhibition of Kinases : The pyrazolo scaffold is known for its role in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
A variety of studies have explored the efficacy of pyrazolo derivatives:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |
| Wei et al. | A549 | 26 | Growth inhibition |
| Zheng et al. | A549 | Not specified | Apoptosis induction |
These studies collectively demonstrate the potential of this compound class in cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-Donating vs. In contrast, chloro () and sulfonyl () groups are electron-withdrawing, which may alter reactivity or metabolic stability.
- Lipophilicity : Compounds with methyl or oxazole substituents (e.g., G825-0334) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- Conformational Effects: The 3,4-dimethoxyphenethyl chain in induces a non-planar screw-boat conformation in the heterocyclic ring, affecting protein interactions .
Crystallographic and Conformational Analysis
- Screw-Boat Conformation: The six-membered heterocyclic ring in adopts a screw-boat conformation due to steric effects from the 3,4-dimethoxyphenethyl chain. This non-planar structure may reduce binding to flat binding pockets compared to planar analogs .
- Dihedral Angles : The dihedral angles between aromatic rings and the pyrazole core (16.05° and 84.84° in ) highlight substituent-driven distortions that could modulate biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
